molecular formula C21H44O7S2 B14146251 3-(Hexadecyloxy)propane-1,2-diyl dimethanesulfonate CAS No. 4239-20-7

3-(Hexadecyloxy)propane-1,2-diyl dimethanesulfonate

Cat. No.: B14146251
CAS No.: 4239-20-7
M. Wt: 472.7 g/mol
InChI Key: UHSKKATYJIRNMY-UHFFFAOYSA-N
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Description

3-(Hexadecyloxy)propane-1,2-diyl dimethanesulfonate is a chemical compound known for its unique structure and properties. It is an ester product used primarily in scientific research. The compound’s molecular formula is C55H104O5, and it has a molecular weight of 845.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexadecyloxy)propane-1,2-diyl dimethanesulfonate typically involves the esterification of 3-(Hexadecyloxy)propane-1,2-diol with methanesulfonyl chloride. The reaction is carried out under anhydrous conditions, often using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Hexadecyloxy)propane-1,2-diyl dimethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Hexadecyloxy)propane-1,2-diyl dimethanesulfonate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of lipid metabolism and membrane biology.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.

    Industry: Used in the production of surfactants and emulsifiers

Mechanism of Action

The mechanism of action of 3-(Hexadecyloxy)propane-1,2-diyl dimethanesulfonate involves its interaction with cellular membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane proteins and lipids, and the pathways involved are related to lipid metabolism and membrane dynamics .

Comparison with Similar Compounds

Similar Compounds

    3-(Hexadecyloxy)propane-1,2-diyl dioleate: Another ester product with similar applications in research and industry.

    3-(Hexadecyloxy)propane-1,2-diyl diacetate: Used in similar contexts but with different chemical properties.

Uniqueness

3-(Hexadecyloxy)propane-1,2-diyl dimethanesulfonate is unique due to its specific ester groups, which confer distinct chemical reactivity and biological activity. Its ability to integrate into lipid bilayers and alter membrane properties makes it particularly valuable in studies of membrane biology and lipid metabolism .

Properties

CAS No.

4239-20-7

Molecular Formula

C21H44O7S2

Molecular Weight

472.7 g/mol

IUPAC Name

(3-hexadecoxy-2-methylsulfonyloxypropyl) methanesulfonate

InChI

InChI=1S/C21H44O7S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(28-30(3,24)25)20-27-29(2,22)23/h21H,4-20H2,1-3H3

InChI Key

UHSKKATYJIRNMY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COS(=O)(=O)C)OS(=O)(=O)C

Origin of Product

United States

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